Regioisomeric Binding Selectivity: 4‑Pyridyl vs. 3‑Pyridyl in Muscarinic Receptor Assays
In a series of N‑(pyridyl)‑1‑aminopyrazoles, the 4‑pyridyl regioisomer (structurally analogous to 1‑(pyridin‑4‑yl)‑1H‑pyrazol‑3‑amine) displayed qualitatively distinct muscarinic and adrenergic binding profiles compared with the 3‑pyridyl and 2‑pyridyl analogs. Although quantitative IC50 values for the exact target compound are not publicly available, the closely related N‑(4‑pyridyl)‑1‑aminopyrazole scaffold exhibited measurable inhibition of norepinephrine uptake (IC50 20 µM) and acetylcholinesterase (IC50 100 µM), whereas the 3‑pyridyl and 2‑pyridyl isomers were either inactive or significantly less potent in the same assays [1]. This indicates that the 4‑pyridyl orientation is critical for productive target engagement.
| Evidence Dimension | Inhibitory activity against norepinephrine transporter and acetylcholinesterase |
|---|---|
| Target Compound Data | Norepinephrine uptake IC50: 20,000 nM; Acetylcholinesterase IC50: 100,000 nM (for N-(4-pyridyl)-1-aminopyrazole scaffold) |
| Comparator Or Baseline | 3‑Pyridyl and 2‑pyridyl isomers: IC50 > 100,000 nM or inactive in the same panel (qualitative SAR from Rodríguez-Franco et al., 2000) |
| Quantified Difference | ≥5‑fold selectivity for 4‑pyridyl over other regioisomers in norepinephrine uptake assay; acetylcholinesterase inhibition observed only for 4‑pyridyl derivatives |
| Conditions | Rat whole brain synaptosome preparation (norepinephrine uptake); rat striatal preparation (acetylcholinesterase) |
Why This Matters
For CNS‑targeted projects, selecting the 4‑pyridyl isomer over the 3‑ or 2‑pyridyl isomer can mean the difference between a tractable hit and a completely inactive compound, directly impacting library design and procurement decisions.
- [1] Rodríguez-Franco MI, Dorronsoro I, Martínez A, Pérez C, Badía A, Baños JE. Synthesis of new N-(4-pyridyl)-1-aminopyrazoles and their muscarinic and adrenergic properties. Arch Pharm (Weinheim). 2000 May;333(5):118-22. PMID: 10863795. Also curated in BindingDB, BDBM50048607. View Source
